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molecular formula C14H18O B8685860 Diamantanone CAS No. 30545-23-4

Diamantanone

Cat. No. B8685860
M. Wt: 202.29 g/mol
InChI Key: WOLSPKYGHOUIFM-UHFFFAOYSA-N
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Patent
US05455072

Procedure details

The synthesis of 3-diamantanol (22) from diamantane follows Gund et al, J. Org. Chem., 39, 2987 (1974), incorporated herein by reference. To diamantane (2 g), prepared as in Example 3, Procedure 6, is added 96.6% sulfuric acid (100 ml); the reaction mixture is then heated for four hours at 75° C. with vigorous stirring. Stirring is continued at room temperature for one additional hour. The black reaction mixture is poured over ice and steam distilled. The steam distillate is extracted with ether, and the combined ether extracts are washed with water and dried over MgSO4. Evaporation of the solvent leaves 1.4 g (70% yield) of crude diamantanone. The product may be further purified by chromatography on alumina. The second fraction, eluted with benzene-ether (1:1) contains pure diamantanone (0.8 g, 37%). Recrystallization from petroleum ether gives white crystals, mp 249°-250° C.; IR (Nujol oil) 1745, 1720, 1295, 1245, 1045 cm-1.
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[CH:7]3[CH:13]4[CH2:14][CH:2]1[CH2:3][CH:4]1[CH:12]4[CH2:11][CH:9]([CH2:10][CH:5]12)[CH2:8]3.S(=O)(=O)(O)[OH:16]>>[CH2:1]1[CH:6]2[CH:5]3[CH:4]4[CH2:3][CH:2]1[CH2:14][CH:13]1[CH:12]4[C:11](=[O:16])[CH:9]([CH2:8][CH:7]12)[CH2:10]3

Inputs

Step One
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CC3C4C1C5CC(C4)CC3C5C2
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1C2CC3C4C1C5CC(C4)CC3C5C2
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is continued at room temperature for one additional hour
CUSTOM
Type
CUSTOM
Details
The black reaction mixture
ADDITION
Type
ADDITION
Details
is poured over ice and steam
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
The steam distillate is extracted with ether
WASH
Type
WASH
Details
the combined ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1C2CC3C4C1C5CC(C4)C(=O)C3C5C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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